(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)
Overview
Description
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) is a chiral ligand that has gained significant attention in the field of asymmetric synthesis. This compound is known for its ability to create a unique chiral environment, making it highly effective in various catalytic processes. The compound’s structure consists of a binaphthalene backbone with diphenylphosphinobenzamide groups, which contribute to its chiral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthalene backbone, which is achieved through the oxidative coupling of 2-naphthol using copper (II) chloride as the oxidant.
Formation of Diphenylphosphinobenzamide Groups: The diphenylphosphinobenzamide groups are introduced through a series of reactions involving the coupling of diphenylphosphine with benzoyl chloride.
Chiral Resolution: The final step involves the resolution of the chiral compound using chiral chromatography or recrystallization techniques to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves:
Large-Scale Oxidative Coupling: Utilizing industrial-grade copper (II) chloride and optimized reaction conditions to achieve efficient coupling of 2-naphthol.
Automated Coupling Reactions:
High-Throughput Chiral Resolution: Using high-throughput chiral chromatography systems to separate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) undergoes various types of reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.
Major Products Formed
Oxidized Derivatives: Formation of phosphine oxides and other oxidized products.
Reduced Products: Formation of phosphine hydrides and other reduced derivatives.
Substituted Derivatives: Formation of various substituted phosphine compounds.
Scientific Research Applications
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation and cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for chiral recognition in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where chiral purity is essential.
Mechanism of Action
The mechanism of action of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) involves its ability to create a chiral environment around a metal center. This chiral environment facilitates enantioselective reactions by stabilizing the transition state of the desired enantiomer. The molecular targets include various metal catalysts such as palladium, platinum, and rhodium, which are commonly used in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide): The enantiomer of the compound, which exhibits similar properties but opposite chiral selectivity.
1,1’-Bi-2-naphthol (BINOL): A related compound used as a chiral ligand in asymmetric synthesis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral ligand with a similar binaphthalene backbone, widely used in catalytic processes.
Uniqueness
(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) is unique due to its specific chiral environment and high enantioselectivity in various catalytic reactions. Its ability to form stable complexes with a wide range of metal catalysts makes it highly versatile in asymmetric synthesis.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[1-[2-[(2-diphenylphosphanylbenzoyl)amino]naphthalen-1-yl]naphthalen-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H42N2O2P2/c61-57(49-33-17-19-35-53(49)63(43-23-5-1-6-24-43)44-25-7-2-8-26-44)59-51-39-37-41-21-13-15-31-47(41)55(51)56-48-32-16-14-22-42(48)38-40-52(56)60-58(62)50-34-18-20-36-54(50)64(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-40H,(H,59,61)(H,60,62) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKIOHHUGWDBKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H42N2O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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